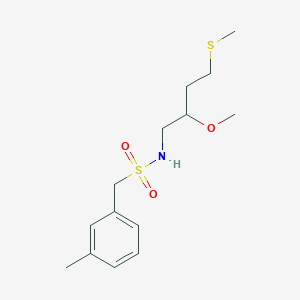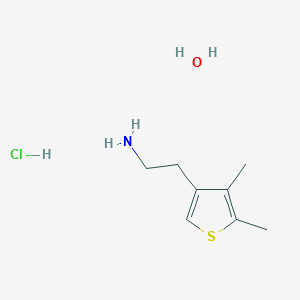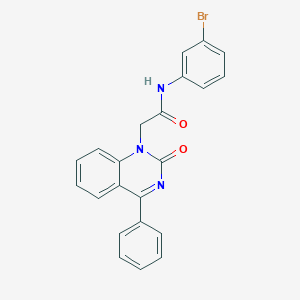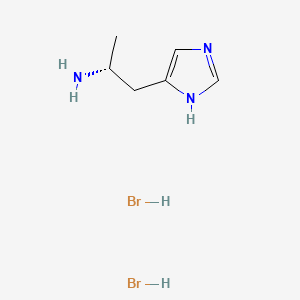
N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This chemical compound is often used in scientific research to study the effects of cannabinoids on the human body. In
作用机制
N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide acts as a potent agonist of the CB1 receptor, which is found in the brain and central nervous system. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects. Studies have demonstrated that this compound can produce analgesia, sedation, and euphoria. Additionally, this compound has been shown to affect heart rate, blood pressure, and body temperature.
实验室实验的优点和局限性
N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the human body. Additionally, this compound is relatively easy to synthesize and is readily available for purchase from chemical suppliers. However, there are also limitations to the use of this compound in lab experiments. It is a potent psychoactive compound, which means that it must be handled with care to prevent accidental exposure. Additionally, the effects of this compound are highly variable and can be difficult to predict.
未来方向
There are several future directions for the study of N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide. One area of research is the development of new synthetic cannabinoids that are more selective for the CB1 receptor. Additionally, researchers are interested in studying the long-term effects of this compound on the human body, as well as its potential as a therapeutic agent for the treatment of pain and other conditions. Finally, there is a need for further research to better understand the mechanism of action of this compound and its effects on the human body.
合成方法
N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide is synthesized through a multistep process that involves the reaction of 3-methylphenylacetonitrile with 2-methoxy-4-methylthiobutyronitrile in the presence of a base catalyst. The resulting intermediate is then reacted with methanesulfonyl chloride to produce this compound.
科学研究应用
N-(2-Methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide is often used in scientific research to study the effects of cannabinoids on the human body. This chemical compound acts as a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. This compound has been shown to produce a range of effects, including analgesia, sedation, and euphoria.
属性
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c1-12-5-4-6-13(9-12)11-20(16,17)15-10-14(18-2)7-8-19-3/h4-6,9,14-15H,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJXWJOKCBLJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(CCSC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2642980.png)

![3-benzyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2642983.png)
![3-(4-bromophenyl)-6-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2642984.png)

![1'-((4-(Trifluoromethoxy)phenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2642986.png)

![3-methyl-7-(4-((2-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2642989.png)


![5-[[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-dihydroindol-2-one](/img/structure/B2642996.png)


